

Solubility of 2-Bromo-6-hydroxypyridine in common organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-hydroxypyridine

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Solubility of 2-Bromo-6-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Bromo-6-hydroxypyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a scarcity of publicly available quantitative solubility data, this document provides a framework for understanding its solubility characteristics based on physicochemical principles. It includes a compilation of known physical properties and presents a generalized, detailed experimental protocol for determining solubility in common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for their work with this compound.

Introduction

2-Bromo-6-hydroxypyridine is a heterocyclic building block whose utility in organic synthesis is significant, particularly in the development of novel therapeutic agents and agrochemicals.^[1] Its unique structure, featuring both a halogen and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications.^[1] Understanding the solubility of this compound is a critical first step in reaction design, purification, formulation, and analytical method development.

While specific quantitative solubility data (e.g., g/100 mL) in various organic solvents is not readily available in public literature, this guide provides a comprehensive overview based on its structural properties and established chemical principles.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular forces, such as hydrogen bonds, with the solvent.

2.1. Structural Analysis **2-Bromo-6-hydroxypyridine** exists in tautomeric equilibrium with 6-bromo-2(1H)-pyridinone. The presence of the electronegative bromine atom and the polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, imparts a polar character to the molecule. The pyridine ring itself contributes to the aromatic and weakly basic nature of the compound.

2.2. Expected Solubility Based on the "like dissolves like" principle, **2-Bromo-6-hydroxypyridine** is expected to exhibit the following solubility characteristics:

- Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is reported to be soluble in methanol.^{[2][3]} It is expected to be soluble in other polar protic solvents due to the potential for strong hydrogen bonding between the compound's hydroxyl group and the solvent molecules.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents, which can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules.
- Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. For instance, it is used in extraction procedures with chloroform after acidification.^{[2][3]}
- Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the polar solute and the non-polar solvent.
- Aqueous Solubility: The compound is generally described as having low solubility in water.^[4] However, its solubility is pH-dependent. In acidic solutions, the pyridine nitrogen can be

protonated, and in basic solutions, the hydroxyl group can be deprotonated, both of which would increase aqueous solubility.

2.3. Physical Properties

A summary of the known physical properties of **2-Bromo-6-hydroxypyridine** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ BrNO	[1]
Molecular Weight	174.00 g/mol	[1]
Appearance	White to Light Yellow to Purple Powder or Crystals	[1]
Melting Point	121-125 °C	[1] [2]
Boiling Point (Predicted)	336.6 ± 42.0 °C	[1] [2]
Density (Predicted)	1.776 ± 0.06 g/cm ³	[1] [2]
pKa (Predicted)	7.33 ± 0.10	[2]

Generalized Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid organic compound like **2-Bromo-6-hydroxypyridine** in an organic solvent using the isothermal equilibrium method.

3.1. Objective

To determine the saturation solubility of **2-Bromo-6-hydroxypyridine** in a selected organic solvent at a specific temperature (e.g., 25 °C).

3.2. Materials and Equipment

- **2-Bromo-6-hydroxypyridine** (purity > 98%)
- Solvent of interest (analytical grade)
- Scintillation vials or sealed test tubes

- Analytical balance (± 0.1 mg)
- Thermostatic shaker or water bath
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3. Procedure

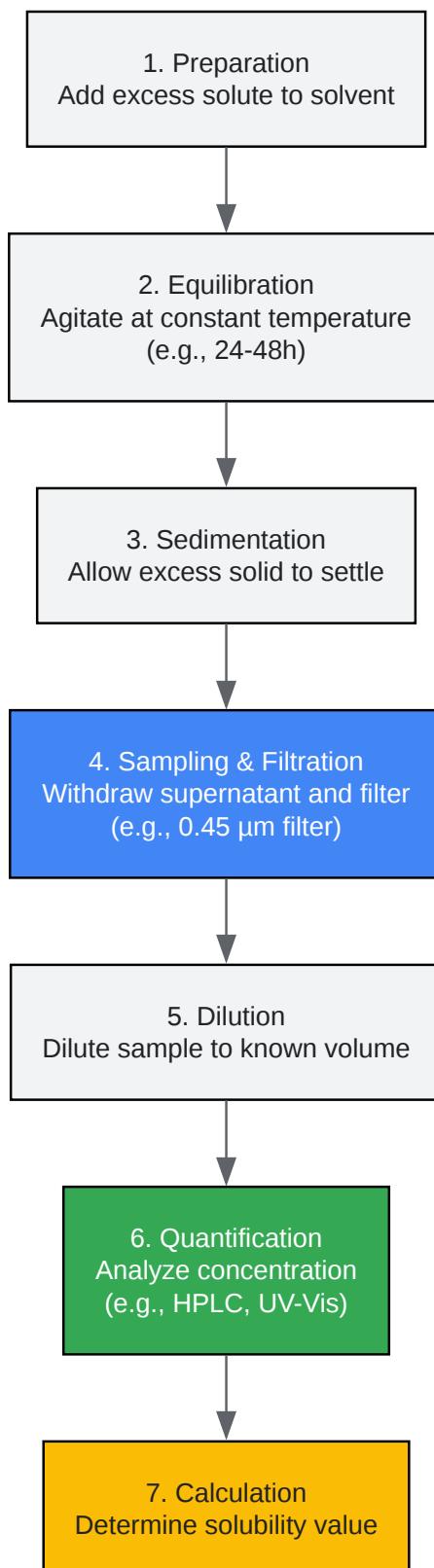
- Preparation of Supersaturated Solutions: Add an excess amount of **2-Bromo-6-hydroxypyridine** to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the supernatant remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
- Dilution: Quantitatively dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **2-Bromo-6-hydroxypyridine**.
- Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

3.4. Data Presentation Template Researchers can use the following table structure to report their experimentally determined solubility data.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Methanol	25	HPLC		
Ethanol	25	HPLC		
Acetone	25	HPLC		
Dichloromethane	25	HPLC		
Toluene	25	HPLC		
Hexane	25	HPLC		

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.



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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

2-Bromo-6-hydroxypyridine should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled.^[5] It can cause skin and serious eye irritation.^[6] Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.^[5] Work should be conducted in a well-ventilated area or a fume hood.^[5] Store the compound in a cool, dry, dark place in a tightly sealed container.^{[2][7]}

Conclusion

While quantitative solubility data for **2-Bromo-6-hydroxypyridine** in common organic solvents is not widely published, its molecular structure suggests good solubility in polar organic solvents and poor solubility in non-polar solvents. This guide provides a robust, generalized experimental protocol that enables researchers to systematically and accurately determine these values. The provided workflow and data templates offer a standardized approach to generating and reporting crucial solubility data, thereby supporting more efficient and informed drug development and chemical synthesis processes.

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- To cite this document: BenchChem. [Solubility of 2-Bromo-6-hydroxypyridine in common organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114848#solubility-of-2-bromo-6-hydroxypyridine-in-common-organic-solvents>

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